

Tyrphostin 51: A Technical Guide to Molecular Targets Beyond EGFR

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin 51, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is well-recognized for its inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). However, a growing body of evidence indicates that its molecular interactions extend beyond this primary target. This technical guide provides an in-depth exploration of the non-EGFR molecular targets of **Tyrphostin 51**, offering quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development. The core focus of this document is to furnish researchers with the foundational knowledge required to investigate and understand the off-target effects and potential polypharmacology of **Tyrphostin 51**.

Quantitative Data Summary

The inhibitory activity of **Tyrphostin 51** and its close structural analogs against various non-EGFR targets has been quantified in several studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibitory Activity of **Tyrphostin 51** Against Non-EGFR Targets



Target	Target Class	Organism	IC50 (μM)
SapM	Phosphatase	Mycobacterium tuberculosis	6 - 14[1]

Table 2: Inhibitory Activity of Tyrphostin Analogs Against Other Kinases

Note: The following data pertains to close structural analogs of **Tyrphostin 51** and may suggest potential off-target activities for **Tyrphostin 51**, but direct experimental confirmation is required.

Compound	Target	Target Class	IC50 (μM)
Tyrphostin AG490	JAK2	Tyrosine Kinase	~10[2][3]
Tyrphostin AG490	JAK3	Tyrosine Kinase	~20[2]
Tyrphostin AG1478	Protein Kinase CK2	Serine/Threonine Kinase	25.9[4]

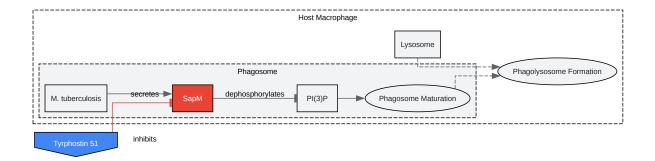
Key Non-EGFR Molecular Target: SapM

A significant non-EGFR target of **Tyrphostin 51** is SapM, a secreted acid phosphatase from Mycobacterium tuberculosis that plays a crucial role in the bacterium's survival within host macrophages.[1]

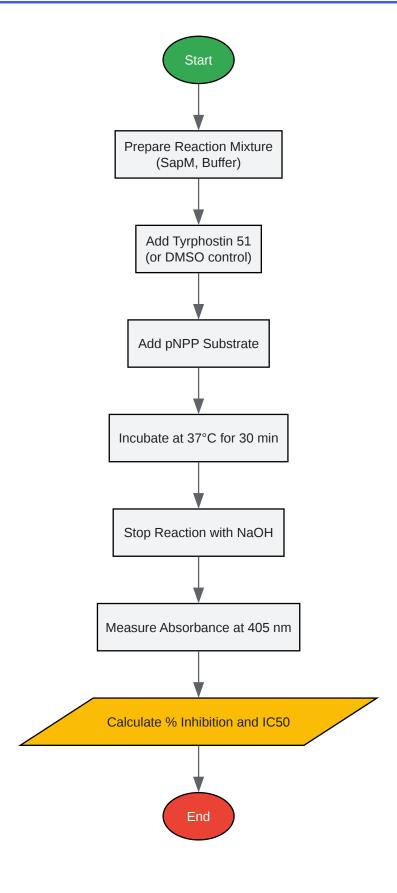
Signaling Pathway and Point of Intervention

Tyrphostin 51 acts as an uncompetitive inhibitor of SapM, meaning it binds to the enzyme-substrate complex.[1] This inhibition is critical as SapM is a virulence factor that contributes to the pathogenesis of tuberculosis by interfering with phagosome maturation.[5][6]





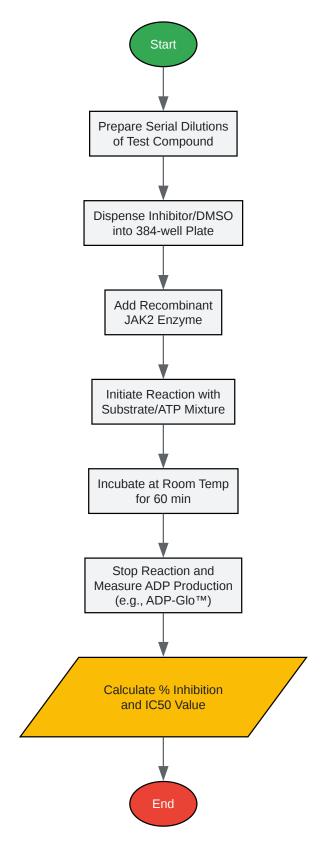












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- To cite this document: BenchChem. [Tyrphostin 51: A Technical Guide to Molecular Targets Beyond EGFR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683690#molecular-targets-of-tyrphostin-51-beyond-egfr]

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